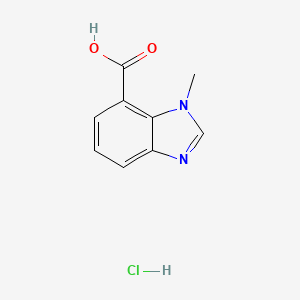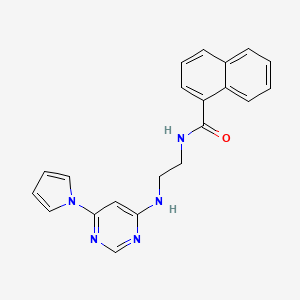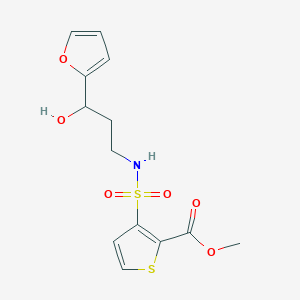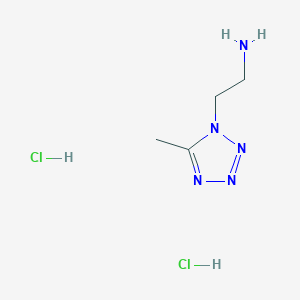
3-Methylbenzimidazole-4-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbenzimidazole-4-carboxylic acid;hydrochloride is a white crystalline powder. It is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media .
Molecular Structure Analysis
The molecular formula of this compound is C9H9ClN2O2, and it has a molecular weight of 212.63. It belongs to the benzimidazole family, which are heterocyclic aromatic compounds .科学的研究の応用
Agricultural Applications
Benzimidazole derivatives, such as Carbendazim, have been extensively used in agriculture for the prevention and control of fungal diseases. Research indicates that solid lipid nanoparticles and polymeric nanocapsules can serve as carrier systems for these fungicides, offering benefits like altered release profiles, reduced environmental and human toxicity, and improved efficacy in treating plant diseases (E. Campos et al., 2015).
Corrosion Inhibition
Benzimidazole derivatives have also been investigated for their ability to inhibit the corrosion of metals in acidic solutions. Studies show that these compounds can effectively suppress both cathodic and anodic corrosion processes by adsorbing onto the metal surface. This property is beneficial for protecting metal structures and components in industrial settings (K. F. Khaled, 2003).
Photodegradation Studies
The photochemical behavior of benzimidazole fungicides like Carbendazim has been explored, revealing that sunlight can induce the degradation of these compounds into various products. Such studies are crucial for understanding the environmental fate and degradation pathways of agricultural chemicals (W. M. Abdou et al., 1986).
Antimicrobial Activity
Research into benzimidazole derivatives has yielded compounds with significant antimicrobial properties. These findings are important for the development of new antibiotics and antifungal agents capable of combating resistant strains of bacteria and fungi (A. El-masry et al., 2000).
Environmental Biodegradation
The degradation of benzimidazole fungicides by microorganisms has been documented, highlighting the potential for bioremediation strategies to mitigate the environmental impact of these compounds. Strains of Rhodococcus erythropolis, for example, have been identified as highly efficient degraders of Carbendazim, offering a biological approach to detoxify contaminated environments (Xinjian Zhang et al., 2013).
Materials Science
In the realm of materials science, benzimidazole derivatives have been used to synthesize metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing. These frameworks exhibit unique structural and luminescent properties that make them interesting for various technological applications (Yanze Yao et al., 2008).
将来の方向性
作用機序
Target of Action
3-Methylbenzimidazole-4-carboxylic acid;hydrochloride is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media .
Mode of Action
Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This means that they prevent corrosion by reducing the rate of the cathodic reaction, which is part of the corrosion process.
Biochemical Pathways
Benzimidazoles are known to interact with various enzymes involved in a wide range of therapeutic uses .
Pharmacokinetics
Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazoles are known to protect metals from corrosion by forming a film on the metal surface .
Action Environment
The action of this compound is influenced by environmental factors. For instance, benzimidazoles are effective corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .
特性
IUPAC Name |
3-methylbenzimidazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-11-5-10-7-4-2-3-6(8(7)11)9(12)13;/h2-5H,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMXGMICDNLPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC=CC(=C21)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-methoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530088.png)

![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530090.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2530093.png)



![Methyl 4-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2530099.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2530102.png)



